Ibodutant

概要

説明

Ibodutant is a selective neurokinin-2 receptor antagonist that was developed by The Menarini Group for the treatment of irritable bowel syndrome with diarrhea. The compound is known for its ability to block the tachykinin receptor NK2, which plays a significant role in gastrointestinal motility and pain perception .

準備方法

The synthesis of Ibodutant involves several high-yield steps. The process typically includes the following steps:

Formation of the benzothiophene core: This involves the cyclization of appropriate precursors to form the benzothiophene ring.

Attachment of the cyclopentyl group: The cyclopentyl group is introduced through a series of reactions involving reagents such as cyclopentylamine.

Formation of the piperidine ring: The piperidine ring is synthesized and attached to the benzothiophene core.

Final coupling and purification: The final steps involve coupling the synthesized intermediates and purifying the final product through crystallization or chromatography.

化学反応の分析

イボダントは、以下を含むさまざまな化学反応を起こします。

酸化: イボダントは、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを形成することができます。

還元: この化合物は、使用される還元剤に応じて、異なる誘導体を形成するために還元することができます。

置換: イボダントは、特にベンゾチオフェン環で置換反応を起こし、異なる置換基を導入することができます。

加水分解: イボダントのアミド結合は、酸性または塩基性条件下で加水分解して対応するカルボン酸とアミンを生成することができます.

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、加水分解のためのさまざまな酸と塩基が含まれます。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学的研究の応用

Background on Ibodutant

This compound, also known as MEN15596, was developed by Menarini as a treatment for gastrointestinal disorders. The compound targets the neurokinin-2 receptors, which are implicated in the pathophysiology of IBS-D. By antagonizing these receptors, this compound aims to alleviate symptoms associated with IBS-D, such as abdominal pain and altered bowel habits .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with IBS-D. Below is a summary of key studies:

Case Study: Efficacy in Female Patients

In a pivotal trial involving female patients with IBS-D, this compound demonstrated a statistically significant efficacy at the 10 mg dose compared to placebo. The study focused on the primary endpoint of satisfactory relief from overall IBS symptoms and abdominal pain over a treatment period of 12 weeks. The results indicated that:

- Responders: 35.7% in the this compound group vs. 34.7% in placebo for overall symptom relief.

- Abdominal Pain Response: 48% in the this compound group vs. 47.7% in placebo .

This case study highlights the potential of this compound as an effective treatment option for women suffering from IBS-D.

Case Study: Long-Term Safety and Tolerability

A long-term safety evaluation was conducted over a year, assessing adverse events among participants receiving this compound compared to those on placebo. The findings revealed:

作用機序

イボダントは、消化管運動性と痛覚受容の調節に関与するニューロキニン2受容体を選択的に阻害することにより、その効果を発揮します。 タキキニンがこの受容体への結合を阻害することにより、イボダントは消化管の収縮活性を低下させ、下痢を伴う過敏性腸症候群に関連する痛みを軽減します .

イボダントの分子標的は、消化管の平滑筋細胞に位置するニューロキニン2受容体です。 これらの受容体の遮断は、痛みと運動性を媒介するシグナル伝達経路を阻害し、患者における症状の緩和につながります .

類似化合物との比較

イボダントは、高い選択性と効力により、ニューロキニン2受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。

GR-159897: 同様の治療用途を持つ別のニューロキニン2受容体拮抗薬。

ネパダント: 同様の作用機序を持つが、化学構造が異なる化合物。

これらの化合物と比較して、イボダントは下痢を伴う過敏性腸症候群の臨床試験で有望な結果を示しましたが、第III相試験におけるその有効性は期待ほど強くはありませんでした .

生物活性

Ibodutant is a selective neurokinin-2 (NK2) receptor antagonist that has been investigated primarily for its efficacy in treating irritable bowel syndrome with diarrhea (IBS-D). This article summarizes the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and safety profile.

This compound works by blocking the NK2 receptors, which are involved in the transmission of pain and gastrointestinal motility. Tachykinins, particularly substance P and neurokinin A, are known to play a role in the pathophysiology of IBS-D. By inhibiting these receptors, this compound aims to reduce abdominal pain and improve stool consistency in affected patients.

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. Notably, the IRIS-2 trial is a significant study that involved 559 patients diagnosed with IBS-D according to the Rome III criteria. The trial was double-blind and placebo-controlled, assessing various dosages of this compound (1 mg, 3 mg, and 10 mg) over an eight-week period.

Key Findings from Clinical Trials

The IRIS-1 trial demonstrated a dose-dependent efficacy of this compound, particularly at the 10 mg dosage in female patients. The primary endpoint was defined as satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the treatment weeks. The results indicated that this compound significantly outperformed placebo in females but not in males.

Safety Profile

This compound has shown an excellent safety profile across multiple studies. Adverse events were generally mild and comparable to those observed with placebo treatments. The most common adverse events included gastrointestinal disorders, but no serious adverse events or deaths were reported during clinical trials.

Summary of Adverse Events

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Gastrointestinal Disorders | Low | Low |

| Serious Adverse Events | 0 | 0 |

Case Studies

In addition to clinical trials, case studies have provided insights into the real-world application of this compound. For instance, a case study involving a female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound at a dosage of 10 mg daily. The patient experienced reduced abdominal pain and improved stool consistency within the first week of treatment.

特性

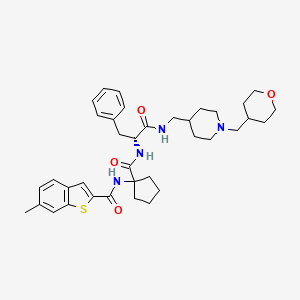

IUPAC Name |

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYSVMKCMIUCHY-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966639 | |

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522664-63-7 | |

| Record name | Ibodutant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522664-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibodutant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibodutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBODUTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。